![molecular formula C16H16ClFN2O5S2 B15101786 5-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15101786.png)
5-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, conferring sulfone functionality. Structurally, it combines sulfur-containing heterocycles, halogenated aromatic systems, and a carboxylic acid terminus, suggesting applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemical development. Its synthesis likely involves cyclization of thiosemicarbazide derivatives, analogous to methods in , followed by oxidation to introduce sulfone groups .
Properties
Molecular Formula |
C16H16ClFN2O5S2 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
5-[[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16ClFN2O5S2/c17-10-6-9(4-5-11(10)18)20-12-7-27(24,25)8-13(12)26-16(20)19-14(21)2-1-3-15(22)23/h4-6,12-13H,1-3,7-8H2,(H,22,23) |
InChI Key |
VKIMBYGGLLRFME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-fluorobenzene derivative reacts with the thiazole intermediate.
Formation of the Ylidene Group: The ylidene group can be formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.
Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the ylidene-thiazole intermediate with a pentanoic acid derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to a saturated alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s diverse functional groups allow for the design of potential therapeutic agents targeting specific biological pathways.
Biochemical Probes: It can be used as a probe to study enzyme mechanisms or protein-ligand interactions.
Industry
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or chemical resistance.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and selectivity.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and ylidene group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole and Thiazolidinone Derivatives
- Structure: Contains a thiazole ring, bis(4-chlorophenyl)methyl group, and a boron-dipyrromethene (BODIPY) fluorophore linked via a hexanoamide chain.
- Key Differences: The boron-containing fluorophore enables fluorescence, whereas the target compound lacks such imaging capabilities. Both share halogenated aromatic systems, but the target’s fused thieno-thiazole sulfone may enhance metabolic stability compared to Compound 38’s simpler thiazole .
5-(Z)-Arylidene-4-thiazolidinones ():
- Structure: Thiazolidinone core with arylidene hydrazone and 4-hydroxyphenyl substituents.
- Key Differences: The target’s sulfone group and pentanoic acid chain improve water solubility, addressing a limitation of hydrophobic thiazolidinones.
Sulfur-Containing Anticancer Agents
- Structure : Unsaturated trisulfides with microtubule-targeting activity.
- Key Differences : The target’s sulfone group is less reactive than trisulfides, possibly reducing off-target effects. Both compounds exploit sulfur chemistry, but the target’s rigid heterocycle may limit interactions with tubulin, suggesting a different mechanism (e.g., kinase inhibition) .
Halogenated Agrochemistry Compounds
- Structure: Nitro-substituted benzoic acid with trifluoromethyl and chlorophenoxy groups.
- The fluorine and chlorine in both compounds enhance resistance to enzymatic degradation, but the target’s larger structure may limit foliar absorption compared to acifluorfen .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Anticancer Potential: Unlike trisulfides (), the target’s sulfone group may inhibit redox-sensitive pathways (e.g., glutathione metabolism), aligning with ’s ferroptosis induction in oral cancer .
- Agrochemical Applications : The 3-chloro-4-fluorophenyl group mirrors acifluorfen’s halogenated system (), suggesting utility as a contact pesticide. However, its larger size may necessitate formulation optimization for field use .
- Synthetic Challenges: The fused thieno-thiazole sulfone requires precise oxidation steps, contrasting with simpler thiazolidinone syntheses (). Scalability may depend on optimizing cyclization and sulfonation .
Biological Activity
The compound 5-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole derivatives and subsequent modifications. The initial steps often start with thiazolidine derivatives, which are then reacted with various reagents to introduce the desired functional groups.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Key areas of research include:
- Antimicrobial Activity : Some studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the chloro and fluoro substituents may enhance these effects by altering the electronic properties of the molecule.
- Anticancer Properties : Research has suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. The thiazole ring is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : There is evidence that certain thiazole derivatives can modulate inflammatory pathways. This activity is crucial for developing treatments for diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on thiazole derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Cancer Cell Proliferation : In vitro assays showed that compounds similar to the target molecule inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
- Inflammation Modulation : A recent study highlighted the anti-inflammatory effects of thiazole derivatives in a murine model of arthritis. The treatment resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and improved clinical scores.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including cyclization and condensation. A typical method involves refluxing precursors like thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (1:2 v/v) at 100–120°C for 2–4 hours . Yield optimization requires precise control of temperature and stoichiometric ratios, as excess oxocompounds (e.g., ketones) can lead to by-products. Post-synthesis purification via recrystallization (DMF-ethanol) is critical to isolate the Z-isomer .
Q. How is structural confirmation achieved for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) are essential. For example, the Z-configuration of the hydrazone moiety is confirmed by NOESY correlations between the arylidene proton and the tetrahydrothieno-thiazole ring protons. The 5,5-dioxido group exhibits distinct ¹³C NMR signals at δ 105–110 ppm .
Q. What experimental design principles apply to studying its physicochemical properties?
Use factorial design to evaluate variables like pH, solvent polarity, and temperature on solubility and stability. Pre-experimental screening (e.g., Plackett-Burman design) identifies critical factors, followed by response surface methodology (RSM) for optimization. For example, aqueous solubility can be modeled using Hansen solubility parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from impurities (e.g., unreacted starting materials) or isomerization during bioassays. Implement orthogonal analytical methods:
Q. What strategies optimize structure-activity relationship (SAR) studies for analogs?
Focus on modular modifications:
- Replace the 3-chloro-4-fluorophenyl group with electron-deficient aryl rings (e.g., 3,5-dichlorophenyl) to enhance target binding .
- Substitute the oxopentanoic acid moiety with bioisosteres (e.g., tetrazoles) to improve metabolic stability . Use molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs, followed by MD simulations (GROMACS) to assess binding dynamics .
Q. How to assess the thermodynamic stability of the tetrahydrothieno-thiazole core?
Perform differential scanning calorimetry (DSC) to measure melting points and detect polymorphic transitions. Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy with target proteins. For hydrolytic stability, conduct accelerated degradation studies in buffered solutions (pH 1.2–7.4) at 40°C .
Q. What role does the 5-oxopentanoic acid side chain play in membrane permeability?
The carboxylic acid group enhances aqueous solubility but may limit blood-brain barrier (BBB) penetration. Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. To improve permeability, synthesize ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) and evaluate hydrolysis kinetics in plasma .
Q. How to address conflicting computational vs. experimental solubility data?
Reconcile discrepancies by:
- Validating force fields (e.g., COSMO-RS vs. UNIFAC) using experimental solubility parameters.
- Measuring equilibrium solubility via shake-flask method with UV/Vis quantification.
- Accounting for ionization (pKa determination via potentiometric titration) .
Methodological Resources
- Spectral Data : Compare ¹H NMR (DMSO-d6) of the target compound with analogs (e.g., δ 8.2 ppm for the hydrazone NH) .
- Synthetic Protocols : Optimize microwave-assisted synthesis (100 W, 80°C, 30 min) to reduce reaction time vs. conventional reflux .
- Data Analysis : Use COMSOL Multiphysics for reaction kinetics modeling or AI-driven tools (e.g., Bayesian optimization) for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.